L-Histidine

Description

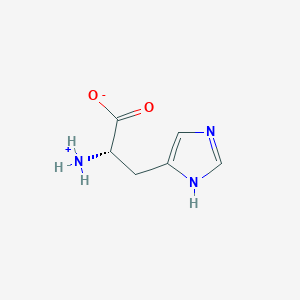

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Record name | histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-48-6 |

Source

|

| Record name | L-Histidine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023126 |

Source

|

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless |

Source

|

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) |

Source

|

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] |

Source

|

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles or plates, COLORLESS | |

CAS No. |

71-00-1 |

Source

|

| Record name | L-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD397987E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C |

Source

|

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of L-Histidine in Escherichia coli: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the L-histidine biosynthetic pathway in the model organism Escherichia coli. Designed for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, its genetic regulation, and the underlying biochemical principles that govern this essential metabolic route.

Introduction: The Significance of the Histidine Pathway

L-histidine is an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet.[1] In contrast, microorganisms like E. coli possess the intricate enzymatic machinery to produce histidine from basic metabolic precursors.[1] This pathway is not only fundamental for bacterial survival, providing a crucial building block for protein synthesis, but its absence in mammals makes it an attractive target for the development of novel antimicrobial agents.[2][3] The biosynthesis of histidine is an energetically costly process, requiring the equivalent of approximately 41 ATP molecules for each molecule of histidine synthesized.[4] This high energetic demand necessitates a tightly regulated pathway, which has served as a classic model system for understanding fundamental concepts in gene regulation, including feedback inhibition and transcriptional attenuation.[4][5][6]

The Ten-Step Enzymatic Cascade of L-Histidine Biosynthesis

The biosynthesis of L-histidine from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) is a linear pathway consisting of ten enzymatic reactions.[1][5] In E. coli, these reactions are catalyzed by eight enzymes, some of which are bifunctional.[7] These enzymes are encoded by the his operon, a cluster of nine structural genes transcribed into a single polycistronic mRNA.[8][9]

Table 1: Enzymes and Genes of the L-Histidine Biosynthetic Pathway in E. coli

| Step | Enzyme Name | Gene | EC Number | Function |

| 1 | ATP phosphoribosyltransferase | hisG | 2.4.2.17 | Condensation of ATP and PRPP.[3] |

| 2 | Phosphoribosyl-ATP pyrophosphatase | hisE | 3.6.1.31 | Hydrolysis of PRATP to PRAMP. |

| 3 | Phosphoribosyl-AMP cyclohydrolase | hisI | 3.5.4.19 | Ring opening of the purine moiety of PRAMP. |

| 4 | N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase | hisA | 5.3.1.16 | Isomerization of the ribose moiety. |

| 5 | Imidazole glycerol-phosphate synthase | hisH/hisF | 4.3.2.10 | Formation of imidazole glycerol phosphate and AICAR.[10][11] |

| 6 | Imidazoleglycerol-phosphate dehydratase | hisB | 4.2.1.19 | Dehydration of imidazole glycerol phosphate.[12] |

| 7 | Histidinol-phosphate aminotransferase | hisC | 2.6.1.9 | Transamination to form histidinol phosphate.[13][14] |

| 8 | Histidinol-phosphate phosphatase | hisB | 3.1.3.15 | Dephosphorylation of histidinol phosphate.[12][15] |

| 9 | Histidinol dehydrogenase | hisD | 1.1.1.23 | Oxidation of histidinol to histidinal.[16][17] |

| 10 | Histidinol dehydrogenase | hisD | 1.1.1.23 | Oxidation of histidinal to L-histidine.[16][17] |

Visualizing the Pathway: A Step-by-Step Flow

The following diagram illustrates the complete biosynthetic pathway of L-histidine in E. coli, detailing the substrates, intermediates, products, and the enzymes that catalyze each transformation.

Figure 1: The biosynthetic pathway of L-histidine in E. coli.

Detailed Enzymatic Steps

Step 1: The Committing Step - ATP Phosphoribosyltransferase (HisG)

The pathway initiates with the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form N1-(5-phosphoribosyl)-ATP (PRATP), catalyzed by ATP phosphoribosyltransferase, the product of the hisG gene.[1][2] This reaction is the primary regulatory point of the pathway, subject to feedback inhibition by the final product, L-histidine.[2][6] The reaction mechanism involves a nucleophilic attack by the N1 of the adenine ring of ATP on the C1 of PRPP.[18] ATP-PRT follows an ordered sequential mechanism where ATP binds first, followed by PRPP.[2][19]

Steps 2 & 3: Purine Ring Opening - HisE and HisI

The subsequent two steps involve the hydrolysis of PRATP to N1-(5-phosphoribosyl)-AMP (PRAMP) and pyrophosphate, catalyzed by phosphoribosyl-ATP pyrophosphatase (hisE), followed by the opening of the purine ring of PRAMP by phosphoribosyl-AMP cyclohydrolase (hisI) to yield N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).[7]

Step 4: Isomerization - HisA

ProFAR is then isomerized by the action of ProFAR isomerase (hisA) to produce N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).[20]

Step 5: Imidazole Ring Formation - The HisH/HisF Complex

This crucial step marks the formation of the imidazole ring of histidine and represents a key branch point in metabolism. The enzyme imidazole glycerol phosphate (IGP) synthase, a heterodimeric complex of the HisH and HisF proteins, catalyzes the conversion of PRFAR to imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[10][21] AICAR is an intermediate in the de novo purine biosynthetic pathway, thus linking histidine and purine metabolism.[20] The HisH subunit functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia.[10][11] This ammonia is then channeled through the enzyme to the active site of the HisF subunit, which catalyzes the cyclization reaction.[21][22]

Step 6: Dehydration - HisB (N-terminal domain)

The N-terminal domain of the bifunctional HisB protein, acting as an imidazoleglycerol-phosphate dehydratase, catalyzes the dehydration of IGP to form imidazole acetol phosphate (IAP).[12][23]

Step 7: Transamination - HisC

Histidinol-phosphate aminotransferase, encoded by the hisC gene, facilitates the transfer of an amino group from glutamate to IAP, producing L-histidinol phosphate (Hol-P) and α-ketoglutarate.[13][14][24] This enzyme is dependent on the cofactor pyridoxal 5'-phosphate (PLP).[24][25]

Step 8: Dephosphorylation - HisB (C-terminal domain)

The C-terminal domain of the bifunctional HisB protein exhibits histidinol-phosphate phosphatase activity, removing the phosphate group from Hol-P to yield L-histidinol.[12][15][23]

Steps 9 & 10: Final Oxidation Steps - HisD

The final two steps of the pathway are catalyzed by a single bifunctional enzyme, histidinol dehydrogenase, the product of the hisD gene.[5][16] This enzyme carries out a four-electron oxidation of L-histidinol to L-histidine, proceeding through an L-histidinal intermediate.[5][16] The reaction requires two molecules of NAD+ as an oxidizing agent.[5][16]

Genetic Organization and Regulation of the his Operon

In E. coli, the genes encoding the enzymes for histidine biosynthesis are organized into a single operon, the his operon.[8][26] This operon consists of nine structural genes (hisG, hisD, hisC, hisB, hisH, hisA, hisF, hisI, hisE) that are transcribed as a single polycistronic mRNA molecule.[9][27] This organization allows for the coordinated regulation of all the genes involved in the pathway.[26]

The regulation of the his operon is a classic example of metabolic control in bacteria and occurs at two primary levels:

-

Feedback Inhibition: The activity of the first enzyme in the pathway, ATP phosphoribosyltransferase (HisG), is allosterically inhibited by the end product, L-histidine.[2][6] This provides a rapid mechanism to shut down the pathway when sufficient histidine is present, conserving cellular resources.[28]

-

Transcriptional Attenuation: The primary mechanism for regulating the expression of the his operon is transcriptional attenuation.[28][29] The his operon contains a leader region upstream of the first structural gene, hisG. This leader region can form alternative secondary structures in the mRNA. When histidine levels are high, and consequently, levels of charged histidyl-tRNA are high, transcription terminates prematurely within this leader region.[8][28] Conversely, when histidine is scarce, the ribosome stalls at a series of histidine codons in the leader sequence, leading to the formation of an alternative mRNA secondary structure that allows transcription to proceed through the entire operon.[28][29]

Experimental Protocol: Assay for Histidinol Dehydrogenase (HisD) Activity

This protocol describes a spectrophotometric assay to measure the activity of histidinol dehydrogenase (HisD) by monitoring the reduction of NAD+ to NADH.

Principle: Histidinol dehydrogenase catalyzes the oxidation of L-histidinol to L-histidine, with the concomitant reduction of two molecules of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Materials:

-

Purified HisD enzyme from E. coli

-

L-histidinol

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of L-histidinol (e.g., 100 mM) in the assay buffer.

-

Prepare a stock solution of NAD+ (e.g., 50 mM) in the assay buffer.

-

Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

-

880 µL of assay buffer

-

100 µL of 10 mM L-histidinol (final concentration 1 mM)

-

10 µL of 50 mM NAD+ (final concentration 0.5 mM)

-

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified HisD enzyme solution.

-

Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Causality Behind Experimental Choices:

-

pH 8.0: The slightly alkaline pH is often optimal for dehydrogenase reactions.

-

Substrate Concentrations: The concentrations of L-histidinol and NAD+ are chosen to be near or above their respective Km values to ensure the reaction rate is dependent on the enzyme concentration.

-

Monitoring at 340 nm: This wavelength is the absorbance maximum for NADH, allowing for sensitive detection of its formation. NAD+ does not absorb significantly at this wavelength.

Conclusion

The L-histidine biosynthetic pathway in E. coli is a highly ordered and exquisitely regulated metabolic process. Its detailed elucidation has not only provided fundamental insights into biochemistry and molecular biology but also continues to be a valuable system for studying enzyme mechanisms, metabolic engineering, and the development of novel therapeutics. The unique features of this pathway, from its bifunctional enzymes to its sophisticated regulatory controls, underscore the efficiency and elegance of bacterial metabolism.

References

-

Wikipedia. Histidinol dehydrogenase. [Link]

-

ResearchGate. The reaction mechanism of ATP-phosphoribosyltransferase involves the.... [Link]

-

RCSB PDB. 1H1C: Histidinol-phosphate aminotransferase (HisC) from Thermotoga maritima. [Link]

-

PubMed Central. Transition State Analysis of Adenosine Triphosphate Phosphoribosyltransferase. [Link]

-

ResearchGate. Reaction mechanism of ATP-PRT. (a) Condensation of PRPP and ATP to form.... [Link]

-

UniProt. hisC - Histidinol-phosphate aminotransferase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). [Link]

-

PubMed Central. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. [Link]

-

Wikipedia. Histidine. [Link]

-

Slideshare. Histidine operon. [Link]

-

Wikipedia. ATP phosphoribosyltransferase. [Link]

-

SciSpace. Biosynthesis of Histidine. [Link]

-

PubMed Central. Regulation of single and multicopy his operons in Escherichia coli. [Link]

-

Wikipedia. hisB. [Link]

-

PNAS. Mechanism of action and NAD+-binding mode revealed by the crystal structure of l-histidinol dehydrogenase. [Link]

-

ResearchGate. Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP).... [Link]

-

ASM Journals. Biosynthesis of Histidine. [Link]

-

M-CSA. Histidinol dehydrogenase. [Link]

-

Slideshare. Histidine Operon. [Link]

-

PubMed. The structure of Escherichia coli ATP-phosphoribosyltransferase: identification of substrate binding sites and mode of AMP inhibition. [Link]

-

ResearchGate. Organization of his genes in some representatives of Archaea and Bacteria. The E. coli. [Link]

-

PubMed. Imidazole glycerol phosphate synthase: the glutamine amidotransferase in histidine biosynthesis. [Link]

-

PNAS. Allosteric pathways in imidazole glycerol phosphate synthase. [Link]

-

BioOne Complete. Histidine Biosynthesis. [Link]

-

ResearchGate. (PDF) Histidine biosynthetic pathway and genes: Structure, regulation, and evolution. [Link]

-

ASM Journals. Biosynthesis of Histidine. [Link]

-

ResearchGate. Structures of enzymes from the histidine biosynthesis pathway of E. coli. [Link]

-

PubMed Central. Biosynthesis of Histidine. [Link]

-

UniProt. hisC - Histidinol-phosphate aminotransferase - Escherichia coli (strain K12). [Link]

-

PubMed Central. Operons in Escherichia coli: Genomic analyses and predictions. [Link]

-

Wikipedia. Histidinol-phosphatase. [Link]

-

UniProt. hisD - Histidinol dehydrogenase - Escherichia coli (strain K12). [Link]

-

EMBL-EBI. Imidazole glycerol phosphate synthase, subunit H (IPR010139). [Link]

-

PubMed. Crystal structure of histidinol phosphate aminotransferase (HisC) from Escherichia coli, and its covalent complex with pyridoxal-5'. [Link]

-

RCSB PDB. 1K75: The L-histidinol dehydrogenase (hisD) structure implicates domain swapping and gene duplication. [Link]

-

SciSpace. Genetic analysis of the histidine operon in Escherichia coli K12. [Link]

-

UniProt. hisH - Imidazole glycerol phosphate synthase subunit HisH - Escherichia coli (strain K12). [Link]

-

PubMed Central. Histidinol Phosphate Phosphatase, Catalyzing the Penultimate Step of the Histidine Biosynthesis Pathway, Is Encoded by ytvP (hisJ) in Bacillus subtilis. [Link]

-

Slideshare. Biosynthesis of histidine. [Link]

-

BMC Microbiology. Identification and characterization of alternative homologs of histidinol-phosphate phosphatase in Pseudomonas aeruginosa. [Link]

-

ResearchGate. Schematic representation of Escherichia coli his operon. [Link]

-

PubMed. PA0335, a Gene Encoding Histidinol Phosphate Phosphatase, Mediates Histidine Auxotrophy in Pseudomonas aeruginosa. [Link]

-

Semantic Scholar. Gene structure in the histidine operon of Escherichia coli. [Link]

-

YouTube. Histidine Biosynthesis/AICAR Production. [Link]

Sources

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. Transition State Analysis of Adenosine Triphosphate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histidine operon | PDF [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole glycerol phosphate synthase: the glutamine amidotransferase in histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. hisB - Wikipedia [en.wikipedia.org]

- 13. rcsb.org [rcsb.org]

- 14. uniprot.org [uniprot.org]

- 15. Histidinol-phosphatase - Wikipedia [en.wikipedia.org]

- 16. Histidinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 17. uniprot.org [uniprot.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Histidine Biosynthesis [bioone.org]

- 21. pnas.org [pnas.org]

- 22. uniprot.org [uniprot.org]

- 23. d-nb.info [d-nb.info]

- 24. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Crystal structure of histidinol phosphate aminotransferase (HisC) from Escherichia coli, and its covalent complex with pyridoxal-5'-phosphate and l-histidinol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Operons in Escherichia coli: Genomic analyses and predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. Histidine Operon | PPTX [slideshare.net]

- 29. Regulation of single and multicopy his operons in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and First Isolation of L-Histidine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the historical context and the original experimental methodologies that led to the discovery and isolation of the amino acid L-histidine. By examining the foundational work of its discoverers, we gain a deeper appreciation for the evolution of biochemical techniques and the enduring significance of this unique biomolecule.

Introduction: The Unique Role of L-Histidine in Biological Systems

L-Histidine is one of the 20 proteinogenic amino acids, but its properties are exceptional. Central to its function is the imidazole side chain, which possesses a pKa of approximately 6.0.[1][2] This characteristic is unique among the standard amino acids, allowing histidine to function as both a proton acceptor and donor under physiological pH conditions. This chemical versatility makes it a frequent and critical participant in the active sites of enzymes, where it facilitates acid-base catalysis.[1][3][4] Furthermore, histidine is a precursor to the vital inflammatory mediator histamine and plays a crucial role as a coordinating ligand for metal ions in metalloproteins like hemoglobin.[3][4][5] Its discovery was a significant milestone in protein chemistry, revealing a new functional component of living matter.

The Discovery: A Tale of Independent Isolation

The first isolation of L-histidine was accomplished in 1896 through the independent work of two pioneering physiological chemists: Albrecht Kossel in Germany and Sven Gustaf Hedin in Sweden.[1][3][4][6][7]

-

Albrecht Kossel , a Nobel laureate recognized for his work on the chemistry of nucleic acids and proteins, was investigating the composition of simple proteins known as protamines, which he sourced from fish sperm. He named the new substance "histidine," derived from the Greek word histion (ἱστίον), meaning "tissue," due to its origin.[2]

-

Sven Gustaf Hedin , working in the laboratory of Olof Hammarsten at Uppsala, independently isolated the same compound from the hydrolysis of more complex proteins like casein and egg albumin.

Their concurrent discoveries, using similar but distinct methods, provided robust evidence that histidine was a fundamental constituent of a wide range of proteins.

The Original Isolation Protocol: A Multi-Stage Chemical Separation

The methods employed by Kossel and Hedin were masterpieces of late 19th-century organic and physiological chemistry, relying on the principles of differential solubility and fractional precipitation. The following protocol is a synthesized representation of their foundational workflow.

Step 1: Liberating the Amino Acids via Protein Hydrolysis

The initial and most critical step was to break down the complex protein structure into its individual amino acid components. This was achieved through harsh chemical treatment.

-

Starting Material: A protein source (e.g., sturine from fish sperm, casein) was prepared, often by drying and defatting.

-

Acid Hydrolysis: The protein was suspended in a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heated under reflux for an extended period (many hours).

-

Expert Insight (Causality): The combination of strong acid and high temperature is necessary to catalyze the complete cleavage of the highly stable peptide bonds linking the amino acids together. This ensures a complete digest, or hydrolysate, containing a mixture of free amino acids.

-

-

Neutralization and Removal of Acid: After hydrolysis, the excess acid had to be removed. When sulfuric acid was used, it was typically precipitated by the careful addition of a barium hydroxide (Ba(OH)₂) solution, forming insoluble barium sulfate (BaSO₄), which could be removed by filtration.

Step 2: Group Separation of the "Hexon-Bases"

Kossel had previously established a method to separate the basic amino acids—arginine, lysine, and the newly found histidine—from the acidic and neutral amino acids. He termed this group the "hexon-bases."

-

Precipitation: The protein hydrolysate was treated with a solution of silver nitrate (AgNO₃) and made alkaline with barium hydroxide.

-

Expert Insight (Causality): At an alkaline pH, the basic amino acids form insoluble complexes with silver ions, causing them to precipitate out of the solution. The neutral and acidic amino acids remain in the supernatant. This step effectively concentrates the basic amino acids for further separation.

-

-

Decomposition of the Silver Salts: The collected precipitate was re-suspended in water and treated with hydrogen sulfide (H₂S). This step decomposes the silver-amino acid complexes by precipitating the highly insoluble silver sulfide (Ag₂S), thereby liberating the basic amino acids back into the solution.

Step 3: Fractional Precipitation and Isolation of Histidine

This was the most nuanced part of the process, requiring careful manipulation of precipitation conditions to separate histidine from arginine and lysine.

-

Removal of Arginine: The solution containing the three basic amino acids was acidified with nitric acid and then treated again with silver nitrate. Under these acidic conditions, arginine and histidine form silver nitrate adducts that precipitate, while lysine remains in solution.

-

Separation of Histidine from Arginine: The key to separating the final two amino acids lay in their differential behavior with mercuric chloride or through further fractional crystallization. Kossel's method, for instance, involved precipitating histidine from the mixture using mercuric chloride in a solution acidified with hydrochloric acid.

-

Final Purification: The crude histidine precipitate was then decomposed (e.g., by removing mercury with H₂S), and the resulting solution was concentrated. Upon cooling, L-histidine would crystallize, often as its more stable dihydrochloride salt, allowing for its final purification.

This painstaking process, reliant on subtle differences in chemical reactivity, was a landmark achievement that opened the door to studying the specific roles of individual amino acids.

Visualizing the Isolation Workflow

The following diagram illustrates the logical flow of the original multi-stage isolation protocol.

Caption: A simplified workflow of the 19th-century chemical protocol for isolating L-Histidine.

Data Summary: Key Reagents and Their Functions

| Reagent | Chemical Formula | Function in Protocol |

| Sulfuric Acid | H₂SO₄ | Catalyzes the cleavage of peptide bonds during protein hydrolysis. |

| Barium Hydroxide | Ba(OH)₂ | Neutralizes excess sulfuric acid and adjusts solution pH to alkaline conditions for precipitation. |

| Silver Nitrate | AgNO₃ | Forms insoluble complexes with basic amino acids under specific pH conditions, enabling their separation. |

| Hydrogen Sulfide | H₂S | Decomposes silver-amino acid complexes by precipitating insoluble silver sulfide (Ag₂S). |

| Mercuric Chloride | HgCl₂ | Used as a selective precipitating agent for histidine under acidic conditions. |

From Isolation to Structure: The Final Piece of the Puzzle

While Kossel and Hedin successfully isolated histidine, its correct chemical structure remained unknown for another 15 years. The final elucidation was achieved in 1911 by F. L. Pyman , who confirmed its structure as α-amino-β-imidazolepropionic acid through chemical synthesis. This definitive work completed the discovery process, providing the chemical identity needed to understand its unique biological functions.

Conclusion

The discovery of L-histidine by Albrecht Kossel and Sven Gustaf Hedin was a triumph of systematic chemical analysis. Their development of multi-stage precipitation protocols provided a powerful template for the isolation of other protein components. This foundational work, coupled with the later structural elucidation by Pyman, paved the way for over a century of research into histidine's critical roles in enzymology, cellular signaling, and medicine. For today's scientists, this story underscores the value of rigorous chemical separation techniques and the incremental nature of scientific discovery.

References

-

Title: Histidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Histidine - Simple English Wikipedia, the free encyclopedia Source: Simple English Wikipedia URL: [Link]

-

Title: Histidine Biosynthesis Source: PMC - NIH URL: [Link]

-

Title: Histidine (His or H) - Genome It All Source: Genome It All URL: [Link]

-

Title: Histidine Metabolism and Function Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: Histidine - HyperPhysics Concepts Source: HyperPhysics URL: [Link]

-

Title: Histidine | Essential, Protein, Structure Source: Britannica URL: [Link]

Sources

- 1. Histidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome It All - Histidine (His or H) [genomeitall.com]

- 4. Histidine [hyperphysics.phy-astr.gsu.edu]

- 5. Histidine | Essential, Protein, Structure | Britannica [britannica.com]

- 6. Histidine - Wikipedia [en.wikipedia.org]

- 7. Histidine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

The Pivotal Role of L-Histidine's Imidazole Side Chain in Enzyme Catalysis: A Technical Guide

Introduction: The Versatile Catalyst Within

In the intricate world of biocatalysis, the amino acid L-Histidine holds a position of paramount importance. Its unique imidazole side chain, with a pKa near physiological pH, endows it with the remarkable ability to act as both a proton donor and acceptor, a nucleophile, and a metal ligand.[1][2][3][4][5][6] This versatility makes histidine a frequently encountered and indispensable component of enzyme active sites, driving a vast array of biochemical reactions with remarkable efficiency.[1][2][3][6][7] This guide provides an in-depth exploration of the multifaceted roles of L-Histidine's imidazole side chain in enzyme catalysis, offering mechanistic insights, experimental validation, and practical considerations for researchers, scientists, and drug development professionals.

I. The Chemical Foundation: Unique Properties of the Imidazole Side Chain

The catalytic prowess of histidine is rooted in the chemical properties of its imidazole ring.[1][7][8] This five-membered aromatic heterocycle contains two nitrogen atoms, each with distinct electronic characteristics that are central to its function.

-

Acid-Base Catalysis: The imidazole ring has a pKa of approximately 6.0, allowing it to exist in both protonated (imidazolium) and deprotonated forms at physiological pH.[1][4][5][8][9] This enables it to effectively participate in general acid-base catalysis by shuttling protons to and from substrates, stabilizing transition states, and facilitating reactions that would otherwise be kinetically unfavorable.[1][4][8][9] The specific pKa of a histidine residue within an enzyme's active site can be further modulated by the local microenvironment, fine-tuning its catalytic activity.[6]

-

Nucleophilic Catalysis: The lone pair of electrons on the N-3 nitrogen of the deprotonated imidazole ring can act as a potent nucleophile, directly attacking electrophilic centers in a substrate to form a transient covalent intermediate. This mechanism is crucial in the function of certain enzymes, such as serine proteases.[8][10]

-

Metal Ion Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions, such as zinc, copper, iron, and nickel.[1][2][4][11][12] This interaction is vital for the structure and function of metalloenzymes, where the metal ion itself can act as a Lewis acid catalyst or participate in redox reactions.[1][2][4]

II. Mechanistic Roles in Key Enzyme Families

The versatile properties of histidine's imidazole side chain are harnessed in a variety of enzymatic mechanisms. Here, we delve into its role in three well-characterized enzyme families.

A. The Catalytic Triad of Serine Proteases

Serine proteases, such as chymotrypsin and trypsin, are a classic example of histidine's role in a "catalytic triad," a constellation of three amino acid residues (typically Aspartate, Histidine, and Serine) that work in concert to hydrolyze peptide bonds.[10][13][14][15]

In this system, the histidine residue (e.g., His57 in chymotrypsin) acts as a general base, abstracting a proton from the hydroxyl group of the serine residue (Ser195).[2][8][10][14] This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate's peptide bond. The nearby aspartate residue (Asp102) electrostatically stabilizes the resulting positively charged imidazolium ring of histidine, further increasing its basicity.[10][13][14] This intricate charge-relay system is a hallmark of efficient catalysis.[10]

Caption: Catalytic triad mechanism in serine proteases.

B. Concerted Acid-Base Catalysis in Ribonuclease A

Ribonuclease A (RNase A) employs two histidine residues in its active site (His12 and His119) to catalyze the cleavage of phosphodiester bonds in RNA.[1][9][16][17] This mechanism is a prime example of concerted general acid-base catalysis.

In the first step, His12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose sugar, which then launches a nucleophilic attack on the adjacent phosphorus atom.[9][17][18] Simultaneously, His119 acts as a general acid, donating a proton to the 5'-oxygen of the leaving group, facilitating the formation of a 2',3'-cyclic phosphodiester intermediate.[9][17][18] In the second step, the roles of the histidines are reversed to hydrolyze the cyclic intermediate, with His119 now acting as a general base to activate a water molecule and His12 acting as a general acid.[9][16]

Caption: Histidine-mediated metal coordination and water activation.

III. Experimental Approaches to Elucidate Histidine's Catalytic Role

Several experimental techniques are employed to investigate the function of histidine residues in enzyme catalysis. [19][20][21]

A. pH-Rate Profiles

The catalytic activity of many enzymes is pH-dependent, and plotting the reaction rate against pH can reveal the pKa values of key catalytic residues. [19][21]A bell-shaped pH-rate profile often indicates the involvement of two ionizable residues, one acting in its basic form and the other in its acidic form. [22]For enzymes with a catalytic histidine, the inflection point of the pH-rate curve can provide an estimate of its pKa in the active site. [22][23] Table 1: Representative pKa Values of Catalytic Histidine Residues

| Enzyme | Histidine Residue | Apparent pKa | Catalytic Role |

| Chymotrypsin | His57 | ~7.0 | General Base |

| Ribonuclease A | His12 | ~5.4-6.4 | General Base/Acid |

| Ribonuclease A | His119 | ~6.4-7.4 | General Acid/Base |

| Carbonic Anhydrase | His64 | ~7.0 | Proton Shuttle |

B. Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues. [24][25][26][27][28]By replacing a catalytic histidine with an amino acid that cannot perform its function (e.g., Alanine), researchers can assess the impact on enzyme activity. A significant decrease or complete loss of activity upon mutation strongly suggests a critical role for the histidine residue in catalysis. [18][27][28] Experimental Protocol: Site-Directed Mutagenesis and Kinetic Analysis of a Putative Catalytic Histidine

-

Mutant Plasmid Construction:

-

Utilize a commercially available site-directed mutagenesis kit to introduce a point mutation in the gene encoding the enzyme of interest, replacing the codon for the target histidine with a codon for alanine.

-

Verify the mutation by DNA sequencing.

-

-

Protein Expression and Purification:

-

Transform the wild-type and mutant plasmids into a suitable expression host (e.g., E. coli).

-

Induce protein expression and purify the wild-type and mutant enzymes using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

-

Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

-

-

Enzyme Kinetic Assays:

-

Perform kinetic assays for both the wild-type and mutant enzymes under steady-state conditions. [19] * Vary the substrate concentration and measure the initial reaction velocity using a suitable detection method (e.g., spectrophotometry, fluorometry). [19][29][30][31][32] * Determine the Michaelis-Menten kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

-

-

Data Analysis and Interpretation:

-

Compare the kcat/Km values of the wild-type and mutant enzymes.

-

A significant reduction in kcat/Km for the mutant enzyme indicates that the mutated histidine is important for catalysis.

-

Caption: Workflow for investigating histidine function via site-directed mutagenesis.

IV. Conclusion and Future Perspectives

The imidazole side chain of L-Histidine is a cornerstone of enzyme catalysis, contributing to a diverse range of chemical transformations with remarkable precision and efficiency. Its ability to function as a general acid-base catalyst, a nucleophile, and a metal ion ligand underscores its evolutionary selection as a key player in the active sites of countless enzymes. [1][2][3][6][7]A thorough understanding of histidine's catalytic roles is fundamental for elucidating enzyme mechanisms, designing novel inhibitors for drug development, and engineering enzymes with enhanced or novel functionalities.

Future research will continue to unravel the subtle complexities of histidine's function, including the influence of the dynamic protein environment on its catalytic properties and its role in more complex biological pathways. The integration of computational methods with advanced experimental techniques will undoubtedly provide deeper insights into the catalytic power of this versatile amino acid. [20][33]

V. References

-

Vertex AI Search. (n.d.). Why is histidine very commonly found to play a catalytic role in the active sites of enzymes? Retrieved from

-

Wikipedia. (2024). Histidine. Retrieved from [Link]

-

Serine protease mechanism - how the catalytic triad is a great example of enzyme catalysis. (2021, December 20). [Video]. YouTube. Retrieved from

-

Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from

-

Ribonuclease A Mechanism EXPLAINED: Histidine 12 & 119 Role [Biochemistry]. (2019, April 12). [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of serine protease. The catalytic triad Ser/His/Asp acts in a concerted manner and cleaves the peptide bond in two steps. Retrieved from

-

The catalytic triad and its role in the serine protease mechanism. (2016, November 12). [Website]. Retrieved from

-

Proteopedia. (2019, December 8). Ribonuclease A Catalysis. Retrieved from [Link]

-

Quora. (2021, March 10). Is the histidine side chain in the active site of an enzyme more of an acidic or basic catalyst at pH 7? Retrieved from [Link]

-

Madsci Network. (2004, April 24). Re: Why is histidine found in the active sites of so many enzymes? Retrieved from [Link]

-

Bachovchin, W. W., Kaiser, R., Richards, J. H., & Roberts, J. D. (n.d.). Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease. [Journal Article]. National Institutes of Health. Retrieved from

-

National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

-

Ribonuclease_A. (n.d.). [Website]. Retrieved from

-

SciSpace. (n.d.). Unconventional serine proteases: variations on the catalytic Ser/His/Asp triad configuration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site. Retrieved from [Link]

-

Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

-

IT Medical Team. (2023, June 30). Unraveling the mechanisms of enzyme catalysis: insights from molecular enzymology. Retrieved from

-

National Center for Biotechnology Information. (2023, July 30). Biochemistry, Histidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase. Retrieved from

-

Quora. (2022, June 23). What are the experimental methods by which enzyme reaction mechanisms are determined? Are there any good books, courses, or resources you would recommend on learning about these experimental methods? Retrieved from [Link]

-

Raines Lab. (n.d.). Catalysis by Ribonuclease A: Specificity, Processivity, and Mechanism. Retrieved from

-

National Institutes of Health. (n.d.). Probing the Catalytic Charge-Relay System in Alanine Racemase with Genetically Encoded Histidine Mimetics. Retrieved from

-

National Center for Biotechnology Information. (2020, October 1). Histidine Metabolism and Function. Retrieved from [Link]

-

G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, February 2). Histidine Biosynthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Value of General Acid–Base Catalysis to Ribonuclease A. Retrieved from [Link]

-

Proprep. (n.d.). What is the role of histidine at physiological pH in enzyme activity? Retrieved from [Link]

-

PubMed. (n.d.). Site-directed mutagenesis study of the role of histidine residues in the neutral-to-basic transition of human serum albumin. Retrieved from [Link]

-

Reddit. (2020, December 21). Histidine in Active Sites. Retrieved from [Link]

-

PNAS. (n.d.). Site-directed mutagenesis of histidine residues involved in Cu(II) binding and reduction by sperm whale myoglobin. Retrieved from [Link]

-

PubMed. (n.d.). Site-directed mutagenesis of histidine residues in Clostridium perfringens alpha-toxin. Retrieved from [Link]

-

Scrutton Lab. (n.d.). Enzyme Catalysis. Retrieved from [Link]

-

National Institutes of Health. (2024, July 8). Genetically encoded Nδ-vinyl histidine for the evolution of enzyme catalytic center. Retrieved from

-

PubMed. (2007, March 13). Identification of catalytic cysteine, histidine, and lysine residues in Escherichia coli homoserine transsuccinylase. Retrieved from [Link]

-

PubMed. (n.d.). Histidine phosphorylation in metalloprotein binding sites. Retrieved from [Link]

-

ResearchGate. (n.d.). Coordination of the catalytic nucleophile-histidine pair and the... Retrieved from [Link]

-

ACS Publications. (2025, June 3). Protonation State of Active-Site Histidines, Reaction Mechanism and Stereoselectivity in β-Alanine Synthase: A Computational Study. Retrieved from [Link]

-

ACS Publications. (n.d.). Introduction: Principles of Enzymatic Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. Retrieved from

-

Rutgers University. (2015, January 13). Interpretation of pH−Activity Profiles for Acid−Base Catalysis from Molecular Simulations. Retrieved from

Sources

- 1. Re: Why is histidine found in the active sites of so many enzymes? [madsci.org]

- 2. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proprep.com [proprep.com]

- 6. reddit.com [reddit.com]

- 7. homework.study.com [homework.study.com]

- 8. Histidine - Wikipedia [en.wikipedia.org]

- 9. proteopedia.org [proteopedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histidine phosphorylation in metalloprotein binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]

- 15. scispace.com [scispace.com]

- 16. youtube.com [youtube.com]

- 17. Ribonuclease_A [collab.its.virginia.edu]

- 18. Value of General Acid–Base Catalysis to Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. itmedicalteam.pl [itmedicalteam.pl]

- 21. quora.com [quora.com]

- 22. Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Site-directed mutagenesis study of the role of histidine residues in the neutral-to-basic transition of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Site-directed mutagenesis of histidine residues in Clostridium perfringens alpha-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification of catalytic cysteine, histidine, and lysine residues in Escherichia coli homoserine transsuccinylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. reactionbiology.com [reactionbiology.com]

- 31. info.gbiosciences.com [info.gbiosciences.com]

- 32. Protease Assays [worldwide.promega.com]

- 33. pubs.acs.org [pubs.acs.org]

How is L-Histidine metabolism regulated in mammalian cells?

An In-depth Technical Guide to the Regulation of L-Histidine Metabolism in Mammalian Cells

Authored by a Senior Application Scientist

Introduction: L-Histidine, More Than a Building Block

L-histidine is a nutritionally essential amino acid, indispensable for protein synthesis and a variety of specialized metabolic functions in mammalian cells. Beyond its role as a proteinogenic amino acid, histidine serves as a precursor for the synthesis of the biogenic amine histamine, a key mediator of immune responses, neurotransmission, and gastric acid secretion. It is also a significant source of carbon atoms for the one-carbon pool via its catabolic pathway, ultimately feeding into the tricarboxylic acid (TCA) cycle. The tight regulation of L-histidine homeostasis is therefore critical, as its dysregulation is implicated in several inherited metabolic disorders and has emerging connections to complex diseases, including cancer and neurological conditions.

This guide provides a detailed exploration of the molecular mechanisms governing L-histidine metabolism in mammalian cells. We will dissect the core catabolic pathway, examine the multi-layered regulatory controls—from gene transcription to post-translational modifications—and present robust methodologies for investigating these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic hub.

The Core Catabolic Pathway: From Histidine to Glutamate

The primary catabolic route for L-histidine in mammals occurs predominantly in the liver and skin. This pathway, known as the histidase-urocanase pathway, converts L-histidine into L-glutamate in a four-step enzymatic cascade. This conversion is a crucial link between amino acid metabolism and central carbon metabolism.

-

Histidase (HAL): The Gateway Enzyme: The pathway is initiated by the non-oxidative deamination of L-histidine to urocanic acid, catalyzed by histidine ammonia-lyase (HAL) , commonly known as histidase. This is the rate-limiting step and the primary point of regulation for histidine catabolism.

-

Urocanase (UROC1): Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.

-

Imidazolonepropionase (IPNS): This intermediate is subsequently hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU).

-

Formiminotransferase Cyclodeaminase (FTCD): In the final step, the formimino group of FIGLU is transferred to tetrahydrofolate (THF) by glutamate formiminotransferase , producing glutamate and 5-formiminotetrahydrofolate. This step directly links histidine catabolism to folate-dependent one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital molecules.

The diagram below illustrates the sequential enzymatic reactions of the L-histidine catabolic pathway.

Caption: The L-histidine catabolic pathway to L-glutamate.

Multifaceted Regulation of Histidine Catabolism

The flux through the histidine catabolic pathway is meticulously controlled at multiple levels to adapt to varying physiological demands, such as dietary protein intake and hormonal signals. The regulation primarily converges on the rate-limiting enzyme, histidase (HAL).

Transcriptional Regulation of the Histidase (HAL) Gene

The expression of the HAL gene is the most significant long-term regulatory mechanism. It is highly responsive to hormonal and dietary cues, ensuring that histidine is catabolized when abundant and conserved when scarce.

-

Hormonal Control: Glucagon and glucocorticoids are potent inducers of HAL gene expression, particularly during periods of fasting or high-protein intake. This response is mediated by specific transcription factors that bind to regulatory elements in the HAL promoter. For instance, the transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF-4α) has been identified as a key regulator, integrating signals from various metabolic pathways to control histidase expression in the liver.

-

Dietary Influence: A high-protein diet significantly upregulates the transcription of genes encoding amino acid catabolizing enzymes, including histidase. This substrate-induced expression ensures that excess dietary histidine is efficiently cleared and utilized for gluconeogenesis or energy production. Conversely, a low-protein diet leads to a marked reduction in histidase expression to conserve this essential amino acid.

The diagram below conceptualizes the transcriptional control of the HAL gene.

Caption: Transcriptional control of the histidase (HAL) gene.

Post-Translational Modifications and Allosteric Regulation

While transcriptional control is dominant for long-term adaptation, post-translational mechanisms provide a more rapid means of modulating enzyme activity.

-

Phosphorylation: Evidence suggests that histidase activity can be modulated by phosphorylation, although the specific kinases and phosphatases involved are still under active investigation. Phosphorylation events can alter the enzyme's conformation, affecting its catalytic efficiency or stability.

-

Ubiquitination: Like many metabolic enzymes, histidase is subject to ubiquitin-mediated degradation. The rate of its turnover can be altered in response to cellular signals, providing another layer of control over its steady-state levels. The E3 ubiquitin ligases responsible for targeting histidase for proteasomal degradation represent potential nodes for therapeutic intervention.

-

Substrate and Product Inhibition: While not a primary regulatory mechanism, like many enzymes, histidase can be subject to feedback inhibition by downstream metabolites, although this is generally considered a minor contribution compared to transcriptional control.

Subcellular Compartmentation

The enzymes of the histidine catabolic pathway are located in the cytosol. This localization is crucial as it allows for direct interaction with the cytosolic pools of L-histidine, tetrahydrofolate, and glutamate. The product, glutamate, can then be readily transported into the mitochondria for entry into the TCA cycle or used for other cytosolic processes. This compartmentalization prevents the unnecessary transport of intermediates across organellar membranes and facilitates efficient metabolic flux.

Experimental Methodologies for Studying Histidine Metabolism

A robust investigation into the regulation of L-histidine metabolism requires precise and validated experimental techniques. Below are protocols for key assays.

Protocol 1: Histidase (HAL) Activity Assay

This assay measures the enzymatic activity of histidase by quantifying the production of its product, urocanic acid, which has a distinct UV absorbance maximum at 277 nm.

Principle: Histidase converts L-histidine to urocanic acid. The rate of formation of urocanic acid is monitored spectrophotometrically.

Materials:

-

Tissue homogenate (e.g., from liver) or cell lysate

-

Assay Buffer: 0.1 M potassium pyrophosphate, pH 9.2

-

Substrate Solution: 50 mM L-histidine in Assay Buffer

-

Spectrophotometer capable of reading at 277 nm

Procedure:

-

Prepare tissue homogenate or cell lysate in a suitable buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).

-

Set up the reaction mixture in a UV-transparent cuvette:

-

950 µL of Assay Buffer

-

50 µL of tissue homogenate/cell lysate

-

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 100 µL of the 50 mM L-histidine substrate solution. Mix quickly by inversion.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 277 nm every 30 seconds for 10-15 minutes.

-

Control: Run a parallel reaction without the L-histidine substrate (add 100 µL of Assay Buffer instead) to account for any background absorbance changes.

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA277/min). Use the molar extinction coefficient of urocanic acid (18,800 M⁻¹cm⁻¹) to convert this rate into µmol/min. Normalize the activity to the amount of protein in the assay (e.g., µmol/min/mg protein).

Self-Validation: The reaction rate should be linear over the initial measurement period and proportional to the amount of enzyme (lysate) added. A substrate-minus control is essential to ensure the observed activity is specific.

Protocol 2: Quantification of Histidine Metabolites by LC-MS/MS

For a comprehensive view, quantifying multiple metabolites simultaneously is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity.

Workflow:

Caption: Workflow for LC-MS/MS analysis of histidine metabolites.

Key Considerations for Method Development (Trustworthiness):

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-L-histidine) is mandatory for accurate quantification, as they correct for variations in sample preparation and matrix effects.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating these polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, optimize at least two specific precursor-product ion transitions for confident identification and quantification.

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA), assessing linearity, accuracy, precision, and stability.

Dysregulation in Disease and Therapeutic Implications

The importance of tightly regulated histidine metabolism is underscored by the pathologies that arise from its dysregulation.

-

Histidinemia: This is an autosomal recessive inherited metabolic disorder caused by a deficiency in the histidase enzyme. It leads to elevated levels of histidine in the blood and urine. While often considered benign, some individuals may exhibit developmental delays or neurological issues.

-

Folate Deficiency: The final step of histidine catabolism is folate-dependent. In cases of folate deficiency, the transfer of the formimino group from FIGLU is impaired, leading to the accumulation and excretion of FIGLU in the urine. The "FIGLU test" is a clinical assay used to diagnose folate deficiency.

-

Cancer: The role of histidine metabolism in cancer is an emerging area of research. Some cancers exhibit an altered amino acid metabolism, and the histidine catabolic pathway's link to the one-carbon pool (essential for nucleotide synthesis) makes it a potential target. For example, urocanic acid has been studied for its immunosuppressive properties in the skin, which could have implications for skin cancers.

For Drug Development Professionals: Understanding the regulatory nodes of histidine metabolism opens potential avenues for therapeutic intervention:

-

Enzyme Replacement/Gene Therapy: For inherited disorders like histidinemia, correcting the deficient histidase enzyme is a primary goal.

-

Modulation of HAL Expression: Small molecules that can modulate the activity of transcription factors like HNF-4α could potentially be used to fine-tune histidine catabolism in diseases where it is aberrantly high or low.

-

Targeting Downstream Pathways: In cancers that may be dependent on byproducts of histidine metabolism, targeting downstream enzymes or pathways (e.g., the folate cycle) could be a viable strategy.

Conclusion

The regulation of L-histidine metabolism in mammalian cells is a sophisticated process involving a multi-layered system of transcriptional, post-translational, and allosteric controls. This intricate network ensures that the cellular concentration of histidine is carefully managed to meet physiological demands while preventing the toxic accumulation of metabolic intermediates. The central role of the rate-limiting enzyme, histidase, makes it the focal point of this regulation. A thorough understanding of these mechanisms, facilitated by robust experimental methodologies like those described herein, is paramount for elucidating the role of histidine metabolism in human health and for developing novel therapeutic strategies for a range of metabolic and proliferative diseases.

References

-

Title: Histidinemia - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: HAL gene: MedlinePlus Genetics Source: MedlinePlus URL: [Link]

-

Title: The role of the FIGLU test in diagnosing folate deficiency Source: Clinical Chemistry URL: [Link]

-

Title: Hormonal and dietary control of enzymes of amino acid catabolism in liver Source: Biochemical Society Transactions URL: [Link]

-

Title: HNF-4-dependent and -independent regulation of hepatocyte-specific gene expression Source: Molecular and Cellular Biology URL: [Link]

-

Title: The ubiquitin-proteasome system and its role in metabolic regulation Source: Essays in Biochemistry URL: [Link]

-

Title: The role of urocanic acid in the induction of suppression: is it a bug or a feature? Source: Photochemical & Photobiological Sciences URL: [Link]

An In-Depth Technical Guide to the Key Enzymes of the L-Histidine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L-histidine biosynthesis pathway, an ancient and essential metabolic route found in bacteria, archaea, lower eukaryotes, and plants, represents a compelling target for the development of novel antimicrobial agents and herbicides.[1][2] This guide provides a comprehensive technical overview of the key enzymes that catalyze the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to L-histidine.[2] We will delve into the mechanistic details of each enzymatic reaction, explore the regulatory strategies governing the pathway, and present established experimental protocols for the characterization of these pivotal biocatalysts. This document is intended to serve as a valuable resource for researchers actively engaged in the study of amino acid metabolism and for professionals in the field of drug development seeking to exploit this pathway for therapeutic and agricultural applications.

Introduction: The Significance of the L-Histidine Biosynthesis Pathway

L-histidine is a proteogenic amino acid with a unique imidazole side chain, granting it a crucial role in a myriad of biological processes. Its pKa near neutrality allows it to function as both a proton donor and acceptor in physiological conditions, making it a common residue in the active sites of enzymes.[3] Furthermore, histidine is a precursor for the biosynthesis of histamine, a key signaling molecule in immune responses, and carnosine, an important dipeptide with antioxidant properties.[4]

The biosynthesis of L-histidine is an energetically costly process, consuming significant cellular resources.[5] Consequently, the pathway is tightly regulated at both the genetic and enzymatic levels to ensure efficient production aligned with metabolic demands.[6][7] A hallmark of this regulation is the feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase, by the final product, L-histidine.[3][6]

The absence of this pathway in animals makes it an attractive target for the development of selective inhibitors.[7][8] Such compounds could serve as potent herbicides or as novel antibiotics to combat the growing threat of multidrug-resistant pathogens. This guide will provide the foundational knowledge required to pursue such endeavors by offering a detailed exploration of the enzymes at the heart of L-histidine synthesis.

The Enzymatic Cascade of L-Histidine Biosynthesis